molecular formula C9H5F2NO3 B12884279 2-(Difluoromethyl)benzo[d]oxazole-4-carboxylic acid

2-(Difluoromethyl)benzo[d]oxazole-4-carboxylic acid

Cat. No.: B12884279
M. Wt: 213.14 g/mol
InChI Key: SBSZRFOGRXQNAU-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)benzo[d]oxazole-4-carboxylic acid is a heterocyclic compound that belongs to the oxazole family. It features a benzoxazole ring substituted with a difluoromethyl group and a carboxylic acid group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethyl)benzo[d]oxazole-4-carboxylic acid typically involves the construction of the benzoxazole ring followed by the introduction of the difluoromethyl and carboxylic acid groups. One common method involves the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions to form the benzoxazole ring. The difluoromethyl group can be introduced using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)benzo[d]oxazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Difluoromethyl)benzo[d]oxazole-4-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antibacterial, and antiviral activities.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)benzo[d]oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, leading to inhibition or modulation of their activity. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, further stabilizing the compound’s binding to its targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylbenzo[d]oxazole-4-carboxylic acid
  • 2-Chloromethylbenzo[d]oxazole-4-carboxylic acid
  • 2-Trifluoromethylbenzo[d]oxazole-4-carboxylic acid

Uniqueness

2-(Difluoromethyl)benzo[d]oxazole-4-carboxylic acid is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This group can enhance the compound’s metabolic stability and bioavailability compared to its analogs .

Properties

Molecular Formula

C9H5F2NO3

Molecular Weight

213.14 g/mol

IUPAC Name

2-(difluoromethyl)-1,3-benzoxazole-4-carboxylic acid

InChI

InChI=1S/C9H5F2NO3/c10-7(11)8-12-6-4(9(13)14)2-1-3-5(6)15-8/h1-3,7H,(H,13,14)

InChI Key

SBSZRFOGRXQNAU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)OC(=N2)C(F)F)C(=O)O

Origin of Product

United States

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